(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
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Overview
Description
(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is a potent inhibitor of several enzymes, including proteasome, which is involved in the degradation of proteins.
Scientific Research Applications
Synthesis and Reactivity
- The study on the synthesis of related sulfonyl-containing compounds and their reactivity towards sulfur- and oxygen-containing nucleophiles provides a basis for understanding the chemical behavior and potential applications of sulfonyl groups in drug development and materials science (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Such knowledge could be essential for the design and synthesis of new compounds with improved pharmacological or material properties.
Biological Activities
- Research on derivatives containing the arylsulfonyl group, similar to the one in the requested compound, has demonstrated favorable herbicidal and insecticidal activities. This indicates potential applications in developing new agrochemicals aimed at improving crop protection and yield (Wang, Wu, Liu, Li, Song, Li, & Li, 2015).
Synthetic Methodologies
- The development of stereospecific rearrangements and synthetic methodologies for producing pyrrolidines and related heterocycles from amino alcohols with vinyl sulfones showcases the versatility of sulfone groups in synthesizing complex organic structures. This has implications for the synthesis of biologically active molecules and natural product analogs (Back, Parvez, & Zhai, 2003).
Material Science Applications
- The direct alkenylation of C(sp3)–H bonds, achieved using sulfonyl-containing compounds under photo-irradiation conditions, highlights innovative approaches to carbon skeleton extension. This method could be pivotal in synthesizing complex natural products and pharmaceuticals, offering new pathways for drug development and materials science (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Process Development and Synthesis
- Process development and pilot-plant synthesis studies related to sulfonyl-containing compounds provide insights into large-scale manufacturing processes. This research is crucial for the pharmaceutical industry, particularly in the development of new medications, by demonstrating efficient, scalable, and environmentally friendly synthesis routes (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).
Mechanism of Action
Target of action
Pyrrolidines and indoles are both classes of compounds that have been found to interact with a wide range of biological targets. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of action
The mode of action would also depend on the specific targets. For example, some pyrrolidines have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines and indoles can be modified in various ways to improve their pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow down or stop the progression of the disease .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain functional groups may be more or less stable at different pH levels .
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-15-3-5-16(6-4-15)26(24,25)17-8-10-22(12-17)19(23)14-2-1-13-7-9-21-18(13)11-14/h1-7,9,11,17,21H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOMWKMWWXHASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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